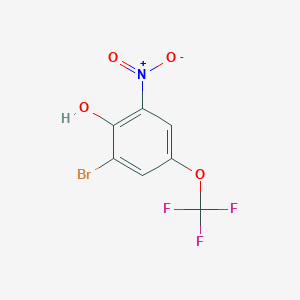

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

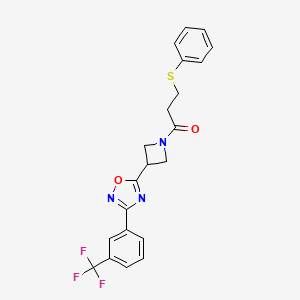

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is not explicitly provided in the available resources .Chemical Reactions Analysis

Specific chemical reactions involving 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol are not documented in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol are not well-documented in the available resources .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

- The compound is involved in stepwise versus concerted mechanisms at trigonal carbon, indicating its role in organic synthesis and reaction mechanism studies. Specifically, it's associated with the transfer of the 1,3,5-Triazinyl group between aryl oxide ions in aqueous solutions, demonstrating its potential utility in synthetic organic chemistry (Hunter et al., 1995).

Environmental Impact and Detection

- The compound is related to environmental pollution studies, particularly in the context of brominated phenols. Its presence as an intermediate in the synthesis of brominated flame retardants and degradation product of these substances implies its potential environmental impact. This further underscores the need for monitoring and understanding its behavior in the ecosystem (Koch & Sures, 2018).

- Additionally, it is associated with the development of metal-organic frameworks for sensing applications in aqueous phases, particularly for 2,4,6-Trinitrophenol (TNP). This showcases its utility in environmental monitoring and safety, as detecting pollutants like TNP is crucial for water quality management and pollution control (Nagarkar et al., 2016).

Advanced Material Synthesis

- The compound is also involved in the synthesis of specialized materials, such as the preparation of Aryltrifluoroethyl Ether Derivatives. This signifies its role in the development of novel materials with potential applications in various industries (Hai, 2008).

- Moreover, it's associated with the synthesis and investigation of spectroelectrochemical properties of peripherally tetra-substituted phthalocyanine and its metallo compounds. These compounds have applications in fields like sensor technology, signifying the versatility of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol in advanced material synthesis and its potential in developing new sensing technologies (Kamiloğlu et al., 2018).

Safety And Hazards

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is classified as hazardous according to regulation (EC) No 1272/2008 [CLP] and amendments . It has been associated with acute toxicity (dermal and inhalation), specific target organ toxicity (respiratory tract irritation), acute toxicity (oral), skin corrosion/irritation, and serious eye damage/eye irritation .

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-6-nitro-4-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO4/c8-4-1-3(16-7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCPREMUOFIAQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate](/img/structure/B2650282.png)

![2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2650283.png)

![9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B2650286.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2650289.png)

![2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2650290.png)

![N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride](/img/structure/B2650291.png)

![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)naphthalene-2-carboxamide](/img/structure/B2650293.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide](/img/structure/B2650295.png)